N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide is an organic compound with the molecular formula C17H16N2O3S. This compound is known for its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a pyridine sulfonamide moiety.
Preparation Methods
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with pyridine-3-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antimicrobial and anticancer properties.
Pyridine derivatives: These compounds are known for their diverse chemical reactivity and biological activities.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-4-2-10-18(15)13-7-5-12(6-8-13)17-22(20,21)14-3-1-9-16-11-14/h1,3,5-9,11,17H,2,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPHGKJMDEMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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